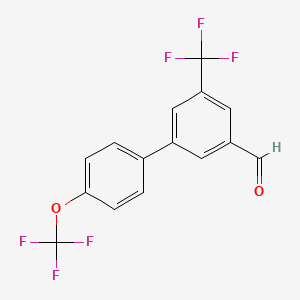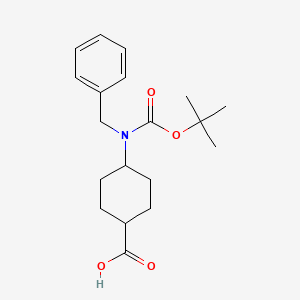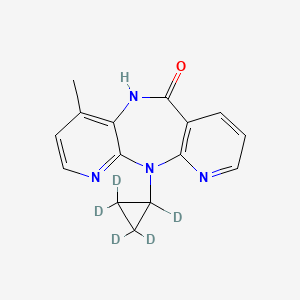
2-(2-Methylbenzene-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is an organic compound with the chemical formula
- It consists of an aniline (aminobenzene) core with a sulfone group (SO₂) and a methyl group attached to the benzene ring.
- The compound’s systematic name reflects its structure: the aniline group (NH₂) is attached to the para position of the benzene ring, and the sulfone group is attached to the meta position.
2-(2-Methylbenzene-1-sulfonyl)aniline: C14H13NO2S
.Vorbereitungsmethoden
Nitration: Start with benzene and perform nitration using concentrated nitric acid and sulfuric acid. The nitro group (NO₂) will be introduced at the para position.
Reduction: Reduce the nitro group to an amino group (NH₂) using a reducing agent (e.g., tin and hydrochloric acid).
Bromination: Finally, brominate the amino group using N-bromosuccinimide (NBS) to introduce the methylbenzenesulfonyl (SO₂Ph) group.
Analyse Chemischer Reaktionen
Oxidation: The sulfone group (SO₂) can undergo oxidation reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents: Nitric acid, sulfuric acid, reducing agents (e.g., tin and hydrochloric acid), and N-bromosuccinimide (NBS).
Major Products: The major product is 2-(2-methylbenzenesulfonyl)aniline itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For example, if it acts as an enzyme inhibitor, it likely binds to the active site of the enzyme, disrupting its function.
- Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other sulfonamide derivatives, such as p-toluenesulfonamide and benzenesulfonamide.
Uniqueness: The combination of the methyl group, sulfone, and aniline functionalities distinguishes 2-(2-methylbenzenesulfonyl)aniline from other compounds.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized.
Eigenschaften
CAS-Nummer |
61174-28-5 |
|---|---|
Molekularformel |
C13H13NO2S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
2-(2-methylphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3 |
InChI-Schlüssel |
QRSHNBMKRFMVIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)


![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)


![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)



![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)

